molecular formula C9H15NO B2924834 N-prop-2-enylcyclopentanecarboxamide CAS No. 546064-70-4

N-prop-2-enylcyclopentanecarboxamide

Cat. No. B2924834
CAS RN: 546064-70-4
M. Wt: 153.225
InChI Key: VDCDOQPIDBIQLL-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s appearance or its source .


Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also involve studying the compound’s spectroscopic properties .

Scientific Research Applications

Anti-inflammatory Applications

“N-prop-2-enylcyclopentanecarboxamide” has been studied for its potential anti-inflammatory properties. Research indicates that compounds like this can inhibit key inflammatory mediators such as prostaglandin E2 and nitric oxide synthase, which are involved in the inflammatory response .

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It might also involve studying how the compound should be handled and disposed of safely .

properties

IUPAC Name

N-prop-2-enylcyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-7-10-9(11)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCDOQPIDBIQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-prop-2-enylcyclopentanecarboxamide

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